molecular formula C10H9IN4O2 B13986111 n-(6-Amino-5-iodopyridin-2-yl)-3-methylisoxazole-4-carboxamide

n-(6-Amino-5-iodopyridin-2-yl)-3-methylisoxazole-4-carboxamide

Katalognummer: B13986111
Molekulargewicht: 344.11 g/mol
InChI-Schlüssel: MQAASAOSEQMTRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-Amino-5-iodopyridin-2-yl)-3-methylisoxazole-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, an iodine atom, and a carboxamide group attached to a pyridine ring, along with a methylisoxazole moiety. Its molecular formula is C10H9IN4O2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-5-iodopyridin-2-yl)-3-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the iodination of a pyridine derivative followed by the introduction of an amino group. The final step involves the formation of the carboxamide group through a condensation reaction with an appropriate isoxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-Amino-5-iodopyridin-2-yl)-3-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or alkyl halides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Deiodinated derivatives.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-(6-Amino-5-iodopyridin-2-yl)-3-methylisoxazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(6-Amino-5-iodopyridin-2-yl)-3-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(6-Amino-5-iodopyridin-2-yl)acetamide
  • 2,6-Diamino-3-iodopyridine

Uniqueness

N-(6-Amino-5-iodopyridin-2-yl)-3-methylisoxazole-4-carboxamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the pyridine and isoxazole rings, along with the iodine atom, makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C10H9IN4O2

Molekulargewicht

344.11 g/mol

IUPAC-Name

N-(6-amino-5-iodopyridin-2-yl)-3-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C10H9IN4O2/c1-5-6(4-17-15-5)10(16)14-8-3-2-7(11)9(12)13-8/h2-4H,1H3,(H3,12,13,14,16)

InChI-Schlüssel

MQAASAOSEQMTRJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC=C1C(=O)NC2=NC(=C(C=C2)I)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.